N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9661307
InChI: InChI=1S/C20H17ClFN3O4/c1-28-13-4-5-14(15(22)10-13)16-6-8-20(27)25(24-16)11-19(26)23-17-9-12(21)3-7-18(17)29-2/h3-10H,11H2,1-2H3,(H,23,26)
SMILES: COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)F
Molecular Formula: C20H17ClFN3O4
Molecular Weight: 417.8 g/mol

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9661307

Molecular Formula: C20H17ClFN3O4

Molecular Weight: 417.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C20H17ClFN3O4
Molecular Weight 417.8 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C20H17ClFN3O4/c1-28-13-4-5-14(15(22)10-13)16-6-8-20(27)25(24-16)11-19(26)23-17-9-12(21)3-7-18(17)29-2/h3-10H,11H2,1-2H3,(H,23,26)
Standard InChI Key DDSMTQNFTQKVJN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)F
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)F

Introduction

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.

Molecular Formula

C18H15ClFN3O4.

Molecular Weight

Approximately 391.78 g/mol.

Synthetic Pathway

The synthesis of this compound likely involves:

  • Functionalization of the pyridazinone ring.

  • Coupling reactions to introduce the chloro-methoxyphenyl and fluoro-methoxyphenyl groups.

  • Formation of the acetamide bond through amidation reactions.

Characterization Techniques

Standard analytical methods for similar compounds include:

  • NMR Spectroscopy: Identifies structural features and confirms connectivity.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • IR Spectroscopy: Confirms functional groups like amides and aromatic rings.

Potential Applications

Compounds with similar structures are often studied for:

  • Anti-inflammatory properties via inhibition of enzymes like COX or LOX.

  • Anticancer activity, targeting specific cellular pathways or inducing apoptosis.

  • Antimicrobial activity against resistant bacterial strains.

Mechanism of Action

While specific data for this compound is unavailable, pyridazinone derivatives often function by:

  • Binding to enzyme active sites, altering their activity.

  • Interfering with DNA or protein synthesis in pathogenic cells.

Research Findings

Although detailed experimental data is scarce, structurally related compounds have shown:

  • Cytotoxicity: Effective against cancer cell lines (e.g., HCT-116, MCF-7).

  • Molecular Docking: High affinity for biological targets like kinases or receptors.

  • Stability: Favorable metabolic stability in vitro.

Comparison with Analogous Compounds

PropertyTarget CompoundAnalogous Compounds
Molecular Weight391.78 g/molRanges from ~280 to ~420 g/mol depending on substitutions
Functional GroupsChloro, methoxy, fluoro, acetamideSimilar groups found in anti-inflammatory and anticancer agents
Biological ActivityPredicted anti-inflammatory and anticancer potentialConfirmed activities in pyridazinone derivatives
Synthesis ComplexityModerate to high due to multiple functionalizationsComparable synthetic challenges

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